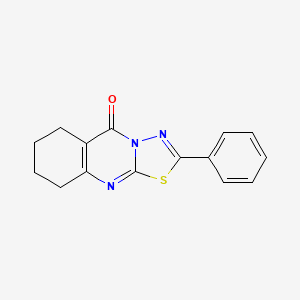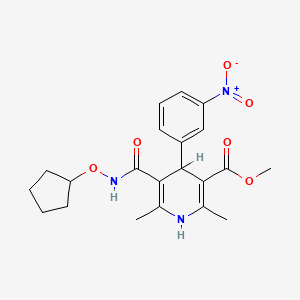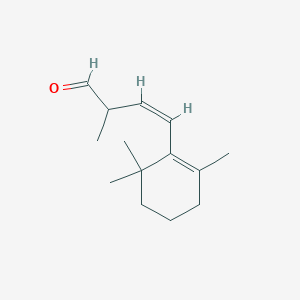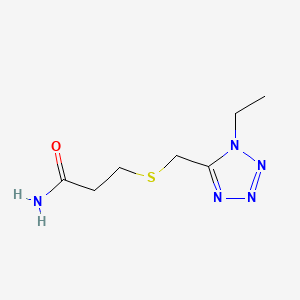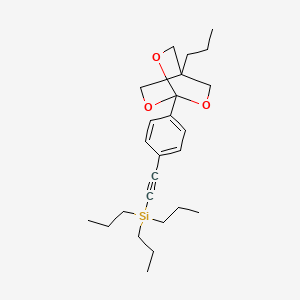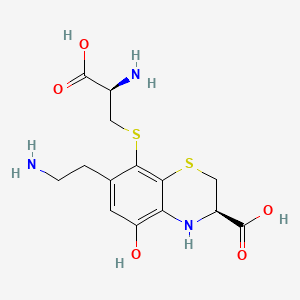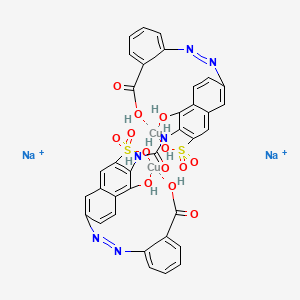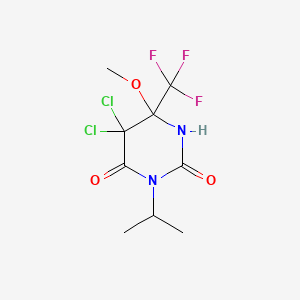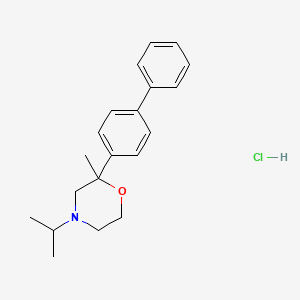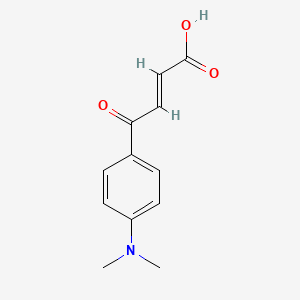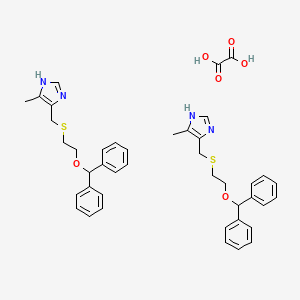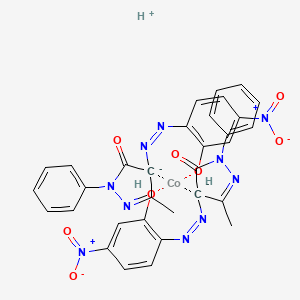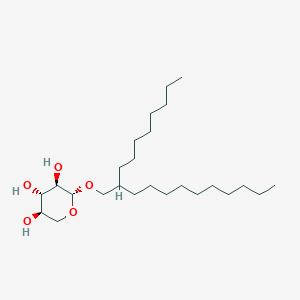
Octyldodecyl xyloside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyldodecyl xyloside: is a non-ionic surfactant and emulsifier commonly used in cosmetic formulations. It is derived from the reaction between xylose, a sugar, and octyldodecanol, a fatty alcohol. This compound is known for its ability to reduce surface tension, allowing for the formation of stable emulsions, and is often used in products such as creams, lotions, and cleansers .
準備方法
Synthetic Routes and Reaction Conditions: Octyldodecyl xyloside is synthesized through the glycosylation of octyldodecanol with xylose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be carried out under mild conditions, often at room temperature, to prevent the degradation of the sugar component .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octyldodecanol and xylose are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. This method ensures high yield and purity, making it suitable for use in various cosmetic formulations .
化学反応の分析
Types of Reactions: Octyldodecyl xyloside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other alcohols. The conditions are typically mild, with reactions occurring at room temperature or slightly elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the alcohol groups in this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce any oxidized forms of the compound back to their original state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various glycosides, while oxidation reactions can produce aldehydes or carboxylic acids .
科学的研究の応用
Chemistry: Octyldodecyl xyloside is used as a surfactant in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures and formulations .
Biology: In biological research, this compound is used to study cell membrane permeability and the effects of surfactants on cellular structures. Its non-ionic nature makes it less disruptive to cell membranes compared to ionic surfactants .
Medicine: While not commonly used directly in medical treatments, this compound is found in various topical formulations, such as creams and ointments, due to its emulsifying properties. It helps in the even distribution of active ingredients on the skin .
Industry: In the cosmetic industry, this compound is widely used in products like shampoos, conditioners, and facial cleansers. Its ability to form stable emulsions and improve the texture and feel of products makes it a popular ingredient .
作用機序
Octyldodecyl xyloside exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved by the amphiphilic nature of the molecule, which has both hydrophilic (sugar) and hydrophobic (fatty alcohol) regions. These regions interact with water and oil phases, respectively, stabilizing the mixture .
類似化合物との比較
Decyl glucoside: Another non-ionic surfactant derived from glucose and decanol. It is also used in cosmetic formulations for its mildness and emulsifying properties.
Lauryl glucoside: Similar to decyl glucoside but derived from lauryl alcohol.
Uniqueness: Octyldodecyl xyloside stands out due to its specific combination of xylose and octyldodecanol, which provides a unique balance of hydrophilic and hydrophobic properties. This balance allows it to form stable emulsions with a wide range of oil and water phases, making it versatile for various cosmetic applications .
特性
CAS番号 |
2135791-78-3 |
|---|---|
分子式 |
C25H50O5 |
分子量 |
430.7 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25-/m1/s1 |
InChIキー |
UZLPXVWSLFHDJE-WNMCAHLPSA-N |
異性体SMILES |
CCCCCCCCCCC(CCCCCCCC)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


